molecular formula C17H19N5 B601021 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) CAS No. 120511-92-4

2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

Katalognummer: B601021
CAS-Nummer: 120511-92-4
Molekulargewicht: 293.37
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anastrozole Impurity

Wirkmechanismus

Target of Action

Isoanastrozole primarily targets the aromatase enzyme , a key player in the biosynthesis of estrogens . Aromatase catalyzes the conversion of androgens to estrogens, a process crucial for the growth of certain types of breast cancers .

Mode of Action

As a non-steroidal aromatase inhibitor (AI) , Isoanastrozole competitively inhibits the aromatase enzyme, thereby decreasing circulating estrogen levels . This inhibition is particularly effective in the treatment of postmenopausal women with estrogen-responsive breast cancer . The reduction in estrogen levels leads to decreased tumor proliferation and growth .

Biochemical Pathways

Isoanastrozole’s action primarily affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal functioning of this pathway . This disruption leads to a decrease in circulating estrogen levels, which can inhibit the growth of estrogen-responsive breast cancers .

Pharmacokinetics: ADME Properties

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Isoanastrozole are crucial for understanding its bioavailability. Isoanastrozole is predominantly metabolized in the liver, with the majority of the dose excreted as metabolites . Renal excretion plays a minor role in the clearance of Isoanastrozole . These properties can be influenced by factors such as hepatic or renal impairment .

Result of Action: Molecular and Cellular Effects

The primary molecular effect of Isoanastrozole is the inhibition of the aromatase enzyme, leading to a decrease in the synthesis of estrogens . At the cellular level, this results in a reduction in estrogen levels, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells .

Action Environment: Influence of Environmental Factors

Environmental factors can influence the action, efficacy, and stability of Isoanastrozole. For instance, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio suggests that the use of Isoanastrozole presents an insignificant risk to the environment . Furthermore, resistance to Isoanastrozole can develop due to various factors, including inherent tumor insensitivity to estrogen, ineffective inhibition of aromatase, and activation of signaling by non-endocrine pathways .

Biochemische Analyse

Biochemical Properties

Isoanastrozole plays a significant role in biochemical reactions by inhibiting the enzyme aromatase . This enzyme is responsible for converting androgens into estrogens. By inhibiting this enzyme, Isoanastrozole effectively reduces estrogen levels in the body . This is particularly beneficial in the treatment of estrogen-responsive breast cancer .

Cellular Effects

Isoanastrozole has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the levels of estrogen, a hormone that can stimulate the growth of certain types of breast cancer cells . By lowering estrogen levels, Isoanastrozole can slow the growth of these cancer cells .

Molecular Mechanism

The molecular mechanism of Isoanastrozole involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This mechanism is crucial in the treatment of estrogen-responsive breast cancers .

Temporal Effects in Laboratory Settings

The effects of Isoanastrozole can change over time in laboratory settings. For instance, the drug’s efficacy in reducing estrogen levels can vary depending on the duration of treatment . Additionally, Isoanastrozole’s stability and degradation over time can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Isoanastrozole can vary with different dosages in animal models . For instance, higher doses may lead to more significant reductions in estrogen levels. High doses may also lead to toxic or adverse effects .

Metabolic Pathways

Isoanastrozole is involved in the metabolic pathway of estrogen synthesis . It interacts with the aromatase enzyme, which is a key player in this pathway . By inhibiting aromatase, Isoanastrozole can affect metabolic flux and metabolite levels, particularly those of estrogens .

Transport and Distribution

Isoanastrozole is transported and distributed within cells and tissues after administration . Its distribution is influenced by various factors, including its binding to plasma proteins and its metabolism in the liver .

Subcellular Localization

The subcellular localization of Isoanastrozole is primarily in the cytoplasm where the aromatase enzyme is located . By localizing to this area, Isoanastrozole can effectively inhibit the enzyme’s activity and reduce estrogen synthesis .

Biologische Aktivität

The compound 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) , also known as Isoanastrozole, is a derivative of anastrozole and has gained attention in recent research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by relevant studies and data.

  • IUPAC Name : 2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile
  • Molecular Formula : C17H19N5
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 120511-92-4

Isoanastrozole primarily functions as a non-steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, which is crucial in the biosynthesis of estrogens. By reducing estrogen levels, Isoanastrozole may exert anti-cancer effects particularly in hormone-sensitive cancers such as breast cancer.

Target Enzyme

  • Aromatase : Responsible for converting androgens to estrogens.

Biochemical Pathways

Isoanastrozole's inhibition of aromatase leads to:

  • Decreased estrogen synthesis.
  • Modulation of estrogen-dependent signaling pathways.

Anticancer Activity

Research indicates that Isoanastrozole and similar triazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Other Biological Effects

Beyond anticancer activity, compounds containing the 1,2,4-triazole ring have been reported to possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Capable of scavenging free radicals.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways.

Case Study 1: Anticancer Efficacy

In a comparative study involving several triazole derivatives:

  • Compounds were screened against MCF-7 and HCT-116 cell lines.
  • Notable findings included that certain complexes exhibited higher cytotoxicity than cisplatin, a standard chemotherapy drug .

Case Study 2: Enzyme Inhibition

A series of synthesized triazole derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing potential for treating neurological disorders. The synthesized compounds demonstrated effective inhibition rates compared to standard drugs .

Data Table: Biological Activities of Isoanastrozole Derivatives

Compound NameBiological ActivityIC50 (μM)Reference
IsoanastrozoleAnticancer (MCF-7)27.3
Triazole Derivative AAnticancer (HCT-116)6.2
Triazole Derivative BAChE Inhibition-

Pharmacokinetics

Understanding the pharmacokinetic profile of Isoanastrozole is essential for its therapeutic application:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Primarily distributed in liver tissues.
  • Metabolism : Metabolized extensively in the liver with various metabolites excreted.

Safety and Toxicology

Isoanastrozole has been classified with potential toxic effects:

  • Toxic if swallowed (H301).
  • Suspected carcinogen (H351) .

Eigenschaften

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-11-20-21-12-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMBCUNKPNNBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NN=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-92-4
Record name Isoanastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(1-cyano-1-methylethyl)-5-[(4H-1,2,4-triazol-4-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5I6NC2KRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 2
Reactant of Route 2
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 3
Reactant of Route 3
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 4
Reactant of Route 4
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 5
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Reactant of Route 6
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.